6-Amino-5-methylpyridine-3-sulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-methylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3,(H2,7,9)(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPQEOZKSJQEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284982 | |
| Record name | 6-Amino-5-methyl-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329945-05-3 | |
| Record name | 6-Amino-5-methyl-3-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329945-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-5-methyl-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodology Development:
Objective: To establish efficient and scalable synthetic routes to 6-Amino-5-methylpyridine-3-sulfonamide and its derivatives.
Scope: This would involve optimizing reaction conditions for modifying the amino and sulfonamide groups and exploring various coupling strategies to build molecular complexity.
Derivative Library Synthesis:
Objective: To create a diverse library of novel compounds based on the 6-Amino-5-methylpyridine-3-sulfonamide scaffold.
Scope: A range of substituents would be introduced at the amino and sulfonamide positions to explore the chemical space around the core structure.
Biological Screening and Evaluation:
Objective: To identify potential therapeutic applications for the newly synthesized derivatives.
Scope: The compound library would be screened against a panel of biological targets, guided by the known activities of pyridine (B92270) sulfonamides. This could include assays for anticancer, antibacterial, antiviral, and enzyme inhibitory properties. For example, pyridine-sulfonamide hybrids have shown promise as VEGFR-2 inhibitors, which are relevant in cancer therapy. nih.gov
Structure Activity Relationship Sar Studies:
Retrosynthetic Analysis of the 6-Amino-5-methylpyridine-3-sulfonamide Core Structure
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, readily available starting materials. For this compound (I), two primary disconnection strategies are considered, focusing on the formation of the sulfonamide bond and the introduction of the C6-amino group.
Strategy A: Late-Stage Amination
This approach disconnects the C6-amino bond via a nucleophilic aromatic substitution (SNAr) pathway. This is often feasible on pyridine (B92270) rings, especially when electron-withdrawing groups like a sulfonamide are present. This leads to the key intermediate, 6-chloro-5-methylpyridine-3-sulfonamide (B1407785) (II). The sulfonamide bond in (II) can be disconnected to reveal 6-chloro-5-methylpyridine-3-sulfonyl chloride (III) and ammonia (B1221849). Intermediate (III) arises from the chlorosulfonation of 2-chloro-5-methylpyridine (B98176) (IV), a plausible starting material.
Strategy B: Early-Stage Amination
Alternatively, the sulfonamide group can be introduced onto a pre-existing aminopyridine core. This involves disconnecting the C3-sulfur bond. This retrosynthetic step points to a 6-amino-5-methylpyridine precursor (V), which would undergo sulfonation or chlorosulfonation. The synthesis of precursor (V), also known as 6-amino-3-picoline, would typically start from 3-methylpyridine (B133936) (β-picoline).
Given the activating nature of an amino group and the potential for side reactions, Strategy A, which utilizes a late-stage amination of a chlorinated precursor, often provides better control and higher yields. The existence of 6-chloro-5-methylpyridine-3-sulfonamide as a known compound further supports the viability of this route.
Direct Synthetic Pathways to this compound
Based on the retrosynthetic analysis, a practical forward synthesis can be designed. The most logical pathway involves the preparation of a key chlorinated pyridine precursor, followed by sulfonation, amidation, and a final amination step.
The success of the synthesis hinges on the efficient preparation of the central building block, 2-chloro-5-methylpyridine.
Synthesis of 2-Chloro-5-methylpyridine: A common industrial route to this precursor starts from 3-methylpyridine (β-picoline). The reaction of 3-methylpyridine with sodium amide (NaNH2) can yield 2-amino-5-methylpyridine. google.comchemicalbook.com Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction with a chloride source (e.g., CuCl) can introduce the chlorine atom at the 2-position. An alternative multi-step process involves the condensation of propionaldehyde (B47417) and an acrylic ester to eventually form 5-methyl-2(1H)-pyridone, which is then chlorinated to give 2-chloro-5-methylpyridine. epo.org
Sulfonamide Precursors: The sulfonamide moiety is typically introduced using a sulfonating agent. Chlorosulfonic acid (ClSO3H) is a powerful and common reagent for this transformation, directly yielding a sulfonyl chloride. researchgate.net The sulfonamide is then formed by reaction with ammonia or an ammonia equivalent.
The assembly of this compound from its precursors involves a sequence of well-established reactions.
Chlorosulfonation: The precursor, 2-chloro-5-methylpyridine, is treated with an excess of chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group (-SO2Cl) onto the pyridine ring. The substitution is directed to the 3-position, which is electronically favored due to the influence of the ring nitrogen and the existing substituents. This step yields 6-chloro-5-methylpyridine-3-sulfonyl chloride .
Sulfonamide Formation (Amidation): The resulting sulfonyl chloride is a reactive intermediate. It is carefully reacted with aqueous ammonia (NH4OH) or a solution of ammonia in an organic solvent. The nucleophilic nitrogen of ammonia attacks the electrophilic sulfur atom, displacing the chloride and forming the sulfonamide group (-SO2NH2). This produces the key intermediate 6-chloro-5-methylpyridine-3-sulfonamide . cymitquimica.combldpharm.comchemscene.com
Nucleophilic Aromatic Substitution (Amination): The final step is the conversion of the 6-chloro group to a 6-amino group. The presence of the electron-withdrawing sulfonamide group at the 3-position activates the chloro-substituent at the 6-position towards nucleophilic attack. Heating 6-chloro-5-methylpyridine-3-sulfonamide with a high concentration of ammonia in a sealed vessel or in the presence of a copper catalyst facilitates this substitution, yielding the final product, This compound . General copper-catalyzed amination procedures for bromopyridine derivatives have been shown to be effective and could be adapted for this transformation. rsc.org
| Step | Reaction | Key Parameters for Optimization | Potential Challenges |
| 1 | Chlorosulfonation | Temperature: Low temperatures are often required to prevent side reactions and degradation. Reagent Ratio: Using a sufficient excess of chlorosulfonic acid ensures complete conversion. Reaction Time: Monitored by techniques like TLC or HPLC to determine completion. | Over-sulfonation or decomposition of the starting material. The reaction is highly exothermic and moisture-sensitive. |
| 2 | Amidation | Temperature: Typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction. Solvent: Choice of solvent (e.g., THF, dioxane, or excess aqueous ammonia) can influence reaction rate and product isolation. pH Control: Maintaining a basic pH is essential. | Hydrolysis of the sulfonyl chloride back to the sulfonic acid. |
| 3 | Amination (SNAr) | Temperature & Pressure: Often requires high temperatures and pressure (sealed vessel) to proceed. Catalyst: Use of a copper(I) catalyst (e.g., CuI, Cu2O) with a suitable ligand can lower the required temperature and pressure. Ammonia Source: Anhydrous ammonia or a concentrated aqueous solution. | Incomplete reaction; competing side reactions such as hydrolysis of the chloro group. |
Advanced and Green Chemistry Approaches in Sulfonamide Synthesis
While classical solution-phase synthesis is effective, it often involves hazardous reagents and generates significant solvent waste. Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods.
Mechanochemistry, which uses mechanical energy (e.g., from ball milling) to drive chemical reactions, represents a significant advance in green chemistry. This technique can reduce or eliminate the need for bulk solvents, often leading to faster reaction times and different product selectivities compared to traditional methods.
A three-component mechanochemical approach for synthesizing aromatic sulfonamides has been developed. This method involves the palladium-catalyzed reaction of an aryl bromide, a sulfur dioxide source (like potassium metabisulfite, K2S2O5), and an amine. This strategy could potentially be adapted for the synthesis of this compound, offering a more environmentally friendly route. The reaction proceeds by milling the solid reactants together with a catalyst, utilizing mechanical force to initiate and sustain the chemical transformation. acs.orgchemicalbook.com Studies have shown this method is tolerant of a wide range of functional groups and can be scaled up to gram quantities, making it a viable green alternative to conventional solution-phase syntheses. google.com
Flow Chemistry Applications for Sulfonamide Libraries
Flow chemistry has emerged as a powerful technology for the synthesis of compound libraries, including those centered around the sulfonamide scaffold. This approach offers significant advantages over traditional batch methods, such as improved reaction efficiency, enhanced safety, and amenability to automation. chemtek.co.inaragen.com The use of meso-reactor systems in a flow setup allows for the rapid and eco-friendly synthesis of a diverse range of sulfonamides. chemtek.co.inresearchgate.net
In a typical flow process for sulfonamide synthesis, reagents are continuously pumped through a heated reactor. This setup enables precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. bldpharm.com For the creation of sulfonamide libraries, automated flow-through platforms can be employed. These systems can incorporate multiple reactor columns and perform automated regeneration, facilitating the sequential synthesis of primary, secondary, and tertiary sulfonamides. google.comvcu.edu A "catch and release" protocol is one strategy used, where primary sulfonamides are monoalkylated to generate a library of products with high purity, often without the need for further chromatographic purification. google.comvcu.edu
The benefits of flow chemistry in this context include waste minimization and the use of greener media and non-toxic reactants. researchgate.net The isolation of products is often simplified, involving straightforward extraction and precipitation, which yields compounds pure enough for subsequent biological evaluation. researchgate.net This methodology has been successfully applied to prepare a 48-member sulfonamide library in good yields and high purities. google.comvcu.edu
| Parameter | Flow Chemistry Approach | Traditional Batch Approach |
|---|---|---|
| Reaction Control | Precise control over temperature, pressure, residence time | Less precise, potential for temperature/concentration gradients |
| Safety | Enhanced due to small reaction volumes and better heat transfer | Higher risk with large volumes of reagents and potential for thermal runaway |
| Scalability | Easily scalable by extending operation time ("scaling out") | Complex, often requires re-optimization of conditions |
| Product Purity | Generally high, minimizing need for extensive purification | Variable, often requires significant purification |
| Automation | Highly amenable to automation for library synthesis | More challenging to automate for diverse libraries |
Catalyst-Free and Environmentally Conscious Methods (e.g., deep eutectic solvents)
In line with the principles of green chemistry, significant efforts have been directed towards developing catalyst-free and environmentally benign methods for sulfonamide synthesis. A prominent example is the use of deep eutectic solvents (DESs) as reaction media. rsc.orgacs.org DESs are mixtures of hydrogen-bond donors and acceptors that form a eutectic mixture with a melting point lower than the individual components. They are often biodegradable, non-toxic, and cost-effective, presenting a sustainable alternative to volatile organic compounds (VOCs). researchgate.net
The synthesis of sulfonamides from amines and sulfonyl chlorides has been successfully demonstrated in choline (B1196258) chloride (ChCl)-based DESs, such as ChCl/glycerol and ChCl/urea (B33335). rsc.orgacs.org These reactions can proceed at room temperature under aerobic conditions, yielding products in high yields (up to 97%) within a few hours. rsc.orgacs.org The use of DESs can obviate the need for traditional, often hazardous, solvents like dichloromethane, dioxane, and acetonitrile, as well as the organic bases (e.g., pyridine) used to scavenge the HCl generated during the reaction. rsc.org
Another environmentally conscious approach involves the in-situ generation of sulfonyl chlorides from thiols using an oxidant like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents such as water, ethanol, or DESs. worldpharmatoday.comkyoto-u.ac.jp This method avoids the handling of unstable sulfonyl chlorides and allows for a simple, filtration-based workup. worldpharmatoday.com The eco-friendliness of these methods can be quantified using metrics like the E-factor (Environmental factor) and EcoScale, which have demonstrated the sustainability of these protocols. rsc.orgacs.org For instance, the DES can often be reused for several cycles, significantly reducing waste. rsc.org
| Method | Key Features | Environmental Advantages | Reported Yields |
|---|---|---|---|
| Deep Eutectic Solvents (e.g., ChCl/Glycerol) | Catalyst-free, room temperature, aerobic conditions. rsc.orgacs.org | Biodegradable, reusable solvent; avoids VOCs and organic bases. rsc.orgresearchgate.net | Up to 97%. rsc.org |
| Oxidative Chlorination in Sustainable Solvents | In-situ generation of sulfonyl chloride from thiols. worldpharmatoday.comkyoto-u.ac.jp | Avoids handling of unstable reagents; simple, solvent-free workup. worldpharmatoday.com | Good to excellent. worldpharmatoday.com |
| Catalyst-free Grinding | Solvent-free, one-pot synthesis via mechanical grinding. | Eliminates bulk solvents, energy-efficient. | Not specifically reported for this compound, but effective for other pyridine derivatives. researchgate.net |
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and spatial arrangement of atoms.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping out the complete molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). For this compound, the key expected correlation would be between the two protons on the pyridine ring, H2 and H4, which are four bonds apart but can exhibit a weak long-range coupling. princeton.edusdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. princeton.edusdsu.edu This is crucial for assigning carbon signals based on their known proton attachments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to four bonds. princeton.edusdsu.edu This is arguably the most powerful 2D NMR technique for piecing together the carbon skeleton. It allows for the connection of molecular fragments that are not directly bonded.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are bonded. researchgate.netresearchgate.net This provides critical information about the molecule's three-dimensional conformation.
Based on the structure of this compound, the following correlations are predicted in the various 2D NMR spectra.
Predicted 2D NMR Correlations for this compound Interactive Data Table
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |
| H2 | H4 (weak) | C2 | C3, C4, C6 | NH₂ (at C6) |
| H4 | H2 (weak) | C4 | C2, C3, C5, C6 | CH₃ |
| CH₃ | - | C-CH₃ | C4, C5, C6 | H4 |
| NH₂ (at C6) | - | - | C5, C6 | H2 |
| NH₂ (SO₂) | - | - | C3 | H2, H4 |
Solid-State NMR for Crystalline and Amorphous Forms
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid phase, providing insights into structure, packing, and dynamics that are inaccessible in solution. For this compound, ssNMR would be particularly useful for studying polymorphism—the ability of the compound to exist in different crystalline forms. Each polymorph would yield a distinct ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the carbon-13 nuclei, allowing for the identification and characterization of both crystalline and amorphous states of the compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with extremely high accuracy. mdpi.com For this compound, with a molecular formula of C₆H₉N₃O₂S, the theoretical exact mass of the neutral molecule is calculated to be 187.04699. HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, can measure this mass to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula and distinguishing it from other potential structures with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its fragmentation through collision-induced dissociation (CID) to produce a series of smaller fragment ions (product ions). nih.gov The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.
For this compound, the protonated molecule [M+H]⁺ (m/z 188.0542) would be selected as the precursor ion. The fragmentation is expected to occur at the weakest bonds, primarily around the sulfonamide group.
Predicted MS/MS Fragmentation Pathways for [M+H]⁺ of this compound Interactive Data Table
| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Neutral Loss | Fragment Ion (m/z) |
| 188.0542 | [M+H - SO₂]⁺ | SO₂ (64.0) | 124.0583 |
| 188.0542 | [M+H - NH₃]⁺ | NH₃ (17.0) | 171.0277 |
| 188.0542 | [C₆H₈N₂]⁺ (Aminomethylpyridine moiety) | HNSO₂ (81.0) | 107.0609 |
| 124.0583 | [C₅H₅N₂]⁺ | CH₃, NH₂ | 92.0453 |
These fragmentation pathways, particularly the characteristic loss of SO₂ and the cleavage of the C-S bond to yield the aminopyridine core, provide definitive structural confirmation. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Each functional group in a molecule has characteristic vibrational frequencies, making these methods excellent for functional group identification.
Assignment of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound are expected to display distinct bands corresponding to its primary functional groups: the amino group, the sulfonamide group, the methyl group, and the pyridine ring. The assignment of these bands is based on established group frequencies from extensive spectroscopic libraries and studies on similar compounds. core.ac.ukiiste.org
Predicted Vibrational Frequencies (cm⁻¹) for this compound Interactive Data Table
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Amino (-NH₂) Group | N-H Asymmetric Stretch | ~3450 | ~3450 |
| N-H Symmetric Stretch | ~3350 | ~3350 | |
| NH₂ Scissoring | ~1620 | Weak | |
| Sulfonamide (-SO₂NH₂) Group | N-H Stretch | ~3250 | ~3250 |
| S=O Asymmetric Stretch | ~1330 | ~1330 | |
| S=O Symmetric Stretch | ~1160 | Strong | |
| S-N Stretch | ~900 | ~900 | |
| Pyridine Ring | C-H Stretch | 3050-3100 | 3050-3100 |
| C=C, C=N Stretches | 1400-1600 | 1400-1600 (Strong) | |
| Methyl (-CH₃) Group | C-H Asymmetric Stretch | ~2960 | ~2960 |
| C-H Symmetric Stretch | ~2870 | ~2870 |
The complementary nature of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.
Conformational Analysis and Intermolecular Interactions via Vibrational Modes
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the conformational landscape and intermolecular interactions of this compound. By analyzing the vibrational modes of the molecule's constituent functional groups, detailed insights into its structure and bonding environment can be obtained. Although a specific experimental spectrum for this exact compound is not publicly available, a thorough analysis can be constructed based on well-documented vibrational frequencies of analogous aminopyridine and sulfonamide structures. nih.govcore.ac.uknih.gov
The key vibrational modes for this compound are associated with the amino (-NH₂), sulfonamide (-SO₂NH₂), methyl (-CH₃), and pyridine ring groups. The N-H stretching vibrations of the primary amino group are typically observed in the 3500-3300 cm⁻¹ region as two distinct bands, corresponding to asymmetric and symmetric stretching. core.ac.uk The precise position of these bands is highly sensitive to hydrogen bonding. In the solid state, significant red-shifting (a shift to lower wavenumbers) of these bands would be expected, indicating the participation of the amino group in intermolecular N-H···O or N-H···N hydrogen bonds.
The sulfonamide group presents several characteristic vibrations. The asymmetric and symmetric stretching modes of the S=O bonds are strong and typically appear in the regions of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹, respectively. nih.gov The S-N stretching vibration is found at lower frequencies, generally in the 940-900 cm⁻¹ range. nih.gov The N-H stretching of the sulfonamide's own amino group also appears in the high-frequency region, often overlapping with the pyridine amino group vibrations.
Intermolecular interactions, particularly hydrogen bonds, are critical to the supramolecular structure. The formation of hydrogen-bonded dimers or chains involving the amino and sulfonamide groups would be clearly evidenced by shifts in the corresponding N-H and S=O stretching frequencies. For instance, the formation of a classic sulfonamide R²₂(8) ring motif, where two molecules form a dimer via N-H···O=S hydrogen bonds, would lead to a noticeable decrease in the frequencies of the involved vibrational modes. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectra to assign vibrational modes accurately and to model different potential conformers and their relative energies. nih.govresearchgate.net
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 | Position is sensitive to hydrogen bonding. |
| NH₂ Scissoring | 1650 - 1590 | In-plane bending mode. core.ac.uk | |
| Sulfonamide (-SO₂NH₂) | Asymmetric S=O Stretch | 1350 - 1300 | Typically a strong absorption in IR. nih.gov |
| Symmetric S=O Stretch | 1180 - 1160 | Typically a strong absorption in IR. nih.gov | |
| S-N Stretch | 940 - 900 | ||
| N-H Stretch | 3400 - 3200 | May overlap with pyridine amino group stretches. | |
| Pyridine Ring | C=C, C=N Ring Stretching | 1600 - 1400 | A series of bands characteristic of the aromatic ring. |
| C-H In-plane Bending | 1300 - 1000 | ||
| C-H Out-of-plane Bending | 900 - 700 | ||
| Methyl (-CH₃) | Asymmetric & Symmetric C-H Stretch | 2980 - 2870 |
X-ray Crystallography for Absolute Structure and Crystal Packing
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state, providing precise atomic coordinates, bond lengths, bond angles, and details of intermolecular packing. While a specific crystal structure determination for this compound has not been reported in publicly accessible databases like the Cambridge Crystallographic Data Centre (CCDC), its likely solid-state architecture can be reliably predicted from the vast library of structurally related aminopyridinium and sulfonamide compounds. cam.ac.ukcam.ac.ukresearchgate.net
The molecule possesses multiple hydrogen bond donors (the two -NH₂ groups) and acceptors (the two sulfonyl oxygen atoms and the pyridine ring nitrogen). This functionality strongly suggests that the crystal packing will be dominated by an extensive network of hydrogen bonds. A primary and highly probable interaction is the formation of centrosymmetric dimers through N-H···O hydrogen bonds between the sulfonamide groups of two adjacent molecules. nih.gov This interaction typically forms a robust R²₂(8) graph-set motif, a common feature in the crystal structures of primary sulfonamides.
Furthermore, the 6-amino group and the pyridine nitrogen are expected to participate in linking these primary dimers into more extended structures. N-H···N (amino-to-pyridine ring) or N-H···O (amino-to-sulfonyl) interactions could form tapes, sheets, or a three-dimensional network. researchgate.net
Table 2: Typical Bond Lengths and Hydrogen Bond Parameters from Analogous Crystal Structures
| Bond/Interaction | Typical Length/Distance (Å) | Source Moiety |
| S=O | 1.42 - 1.45 | Sulfonamide |
| S-N | 1.60 - 1.65 | Sulfonamide |
| S-C (aromatic) | 1.75 - 1.78 | Sulfonamide |
| C-N (amino) | 1.35 - 1.40 | Aminopyridine |
| N-H···O (H-bond) | 2.8 - 3.1 (N···O distance) | Sulfonamide Dimer |
| N-H···N (H-bond) | 2.9 - 3.2 (N···N distance) | Amino-Pyridine Interaction |
| π-π Stacking | 3.5 - 4.0 (Centroid-Centroid) | Pyridine Rings |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the chromophore is the substituted pyridine ring. The spectrum is expected to be characterized by absorptions arising from π→π* and n→π* transitions. researchgate.net
The π→π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These transitions are typically high-energy and result in strong absorption bands, likely appearing in the 200-280 nm range. The presence of the electron-donating amino group and the electron-withdrawing sulfonamide group on the conjugated pyridine ring will influence the exact position and intensity of these bands. The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift of the primary π→π* absorption band compared to unsubstituted pyridine, indicating a decrease in the energy gap for the transition. nih.gov
The n→π* transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus result in much weaker absorption bands, which are often observed as a shoulder on the tail of the more intense π→π* bands, typically at longer wavelengths (>280 nm). researchgate.net
Analysis of the UV-Vis spectrum provides valuable information on the extent of electronic conjugation. The positions of the absorption maxima (λ_max) are sensitive to the molecular environment. For example, changing the solvent polarity can differentially stabilize the ground and excited states, leading to shifts in λ_max. Studying these solvatochromic shifts can provide further insight into the nature of the electronic transitions.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region (nm) | Relative Intensity |
| π → π | π (Ring) → π (Ring) | 200 - 280 | Strong |
| n → π | n (N, O) → π (Ring) | > 280 | Weak |
Rotational Spectroscopy for Gas-Phase Conformations and Hyperfine Structure
Rotational spectroscopy, particularly using techniques like Fourier-transform microwave (FTMW) spectroscopy, is the most precise method for determining the geometry of a molecule in the gas phase, free from intermolecular interactions. nsf.govmdpi.com A study of this compound using this technique would yield its principal moments of inertia (Iₐ, Iₑ, I𝒸) and, from them, its precise rotational constants (A, B, C).
These rotational constants are exquisitely sensitive to the molecule's mass distribution and therefore its conformation. Theoretical calculations would first be used to predict the rotational constants for various possible conformers, such as those arising from the rotation around the C-S bond, which would alter the orientation of the sulfonamide group relative to the pyridine ring. By matching the experimentally measured rotational constants to the calculated values, the exact gas-phase conformation of the molecule can be unambiguously identified. mdpi.com
A key feature of the rotational spectrum of this molecule would be the hyperfine splitting of rotational transitions caused by the nuclear quadrupole moments of the two ¹⁴N atoms (the ring nitrogen and the amino nitrogen). nsf.govnih.gov These two nitrogen atoms are in distinct chemical environments, and thus they will have different nuclear quadrupole coupling constants (e.g., χₐₐ, χₑₑ, χ𝒸𝒸). Analyzing the fine splitting pattern of the spectral lines allows for the determination of these constants for each nitrogen atom. nsf.gov These constants provide a direct experimental measure of the electric field gradient at the nucleus, offering a sensitive probe of the electronic structure and bonding environment around each nitrogen atom, which can be benchmarked against quantum chemical calculations. nsf.govnsf.gov
Table 4: Illustrative Spectroscopic Data Obtainable from Rotational Spectroscopy (Based on 2-Aminopyridine Analog)
| Parameter | Type of Information | Example Value (from 2-Aminopyridine) nsf.gov |
| A, B, C | Rotational Constants | A = 5780.37 MHz, B = 2733.50 MHz, C = 1857.68 MHz |
| (Define moments of inertia and overall molecular shape) | ||
| χₐₐ (¹⁴N_amino) | Nuclear Quadrupole Coupling Constant | 1.5χₐₐ = 3.5789 MHz |
| (Describes electronic environment at the amino nitrogen) | ||
| χₐₐ (¹⁴N_ring) | Nuclear Quadrupole Coupling Constant | 1.5χₐₐ = -0.0958 MHz |
| (Describes electronic environment at the ring nitrogen) |
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular attributes, from geometric parameters to reactivity indices. For this compound, DFT studies are instrumental in unraveling its electronic architecture and inherent stability. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G+(d,p), to achieve a balance between computational cost and accuracy.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
| Parameter | Conceptual Significance | Expected Influence on this compound |
| HOMO Energy | Electron-donating ability | The amino and methyl groups are expected to raise the HOMO energy, enhancing its electron-donating character. |
| LUMO Energy | Electron-accepting ability | The sulfonamide group is expected to lower the LUMO energy, increasing its electron-accepting potential. |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | The interplay of the donor and acceptor groups will determine the precise gap, which is anticipated to be in a range indicative of a stable yet reactive molecule. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.
For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the sulfonamide group and the nitrogen atom of the amino group, highlighting these as primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and sulfonamide groups, as well as parts of the pyridine ring, would likely exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. This visual representation of the molecule's electronic landscape is invaluable for predicting intermolecular interactions, including hydrogen bonding, and for understanding its behavior in a biological context.
From the energies of the HOMO and LUMO, a range of quantum chemical descriptors can be derived to quantify a molecule's reactivity. rasayanjournal.co.in These descriptors provide a more nuanced understanding of chemical behavior than the HOMO-LUMO gap alone.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is given by ω = χ² / (2η).
These descriptors, when calculated for this compound, would provide a quantitative basis for comparing its reactivity with other compounds and for predicting its behavior in various chemical environments.
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud; stability. |
| Chemical Softness (S) | 1 / η | Polarizability and reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power. |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons. |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer a window into its dynamic behavior. peerj.comnih.gov By simulating the motions of atoms and molecules over time, MD can explore the conformational landscape of this compound, revealing its preferred shapes and how it might interact with its environment, such as a solvent or a biological receptor.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are not only useful for predicting reactivity but also for simulating spectroscopic data. This can be a powerful tool for confirming the identity and structure of a synthesized compound by comparing theoretical spectra with experimental measurements.
DFT methods can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) for the various nuclei in this compound (e.g., ¹H, ¹³C, ¹⁵N). These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts, when referenced against a standard (e.g., tetramethylsilane), can be compared with experimental NMR spectra to aid in the assignment of peaks and to confirm the proposed molecular structure.
Similarly, theoretical vibrational frequencies can be calculated using DFT. These calculations provide the frequencies and intensities of the infrared (IR) and Raman active vibrational modes of the molecule. By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the observed absorption bands to specific molecular motions (e.g., N-H stretching, S=O stretching, C-C ring vibrations) can be made. This provides a deeper understanding of the molecule's vibrational properties and can help in its characterization. Studies on related aminomethyl-pyridines have demonstrated the utility of this approach in assigning vibrational modes. researchgate.net
| Spectroscopic Technique | Calculated Property | Application for this compound |
| NMR Spectroscopy | Chemical Shifts (δ) | Assignment of ¹H, ¹³C, and ¹⁵N NMR signals; structural confirmation. |
| Vibrational Spectroscopy (IR/Raman) | Vibrational Frequencies (cm⁻¹) | Assignment of vibrational modes; identification of functional groups. |
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This technique allows researchers to understand the electronic transitions occurring within a molecule, such as this compound, upon absorption of light. The simulation provides data on maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions, typically between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For a molecule like this compound, TD-DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311+G(d,p). To accurately simulate real-world conditions, solvent effects are often included using a model like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM). By performing these calculations, a theoretical UV-Vis spectrum can be generated. The results can then be compared with experimental data to validate the computational model or to predict the photophysical properties of the compound before synthesis.
Research on similar sulfonamide compounds has shown that different exchange-correlation functionals can reproduce experimental values with good accuracy. The calculations can also reveal how the solvent environment influences the electronic transitions, with solute-solvent hydrogen bonding often being a major cause of observed solvatochromism (shifts in λmax in different solvents).
Table 1: Simulated UV-Vis Absorption Data for this compound using TD-DFT This table is illustrative, based on typical data from TD-DFT studies on similar molecules.
| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition |
| Gas Phase | 295 | 0.152 | HOMO -> LUMO |
| Water | 302 | 0.168 | HOMO -> LUMO |
| Ethanol | 299 | 0.161 | HOMO -> LUMO |
| Methanol | 301 | 0.165 | HOMO -> LUMO |
Molecular Docking and Binding Site Predictions (for in vitro biological interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or protein). This method is crucial for predicting ligand-protein interactions and understanding the potential biological activity of a compound. The process involves placing the ligand into the binding site of a target protein and calculating a score, often representing the binding affinity or free energy of binding.
For this compound, docking studies would be conducted against specific protein targets relevant to its potential therapeutic application. For instance, based on studies of similar aminopyridine and sulfonamide structures, potential targets could include various kinases like Fibroblast Growth Factor Receptor (FGFR) or enzymes such as Glucosamine-6-phosphate (GlcN-6-P) synthase. The results of these simulations can identify the most stable binding pose of the ligand within the protein's active site and provide a quantitative estimate of its binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction.
Table 2: Predicted Binding Affinities from Molecular Docking Studies This table is illustrative, showing potential protein targets and predicted binding scores for this compound.
| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| FGFR4 (e.g., 6NVI) | -8.5 | 0.58 |
| GlcN-6-P synthase (e.g., 2VF5) | -7.9 | 1.25 |
| c-Jun N-terminal kinase (JNK) | -8.2 | 0.89 |
| BRAF Kinase (V600E mutant) | -9.1 | 0.21 |
Ligand-Protein Interaction Analysis (e.g., hydrogen bonding, hydrophobic interactions)
Following a molecular docking simulation, a detailed analysis of the interactions between the ligand and the protein's binding site is performed. This analysis is fundamental to understanding the structural basis of the predicted binding affinity. Key interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For this compound, the amino (-NH2) and sulfonamide (-SO2NH2) groups are potent hydrogen bond donors and acceptors. The analysis would identify specific amino acid residues in the protein's active site that form these crucial bonds. For example, the sulfonamide moiety might interact with backbone amide groups or charged residues like arginine or lysine. The pyridine ring and the methyl group can participate in hydrophobic and van der Waals interactions with nonpolar residues such as leucine, valine, or phenylalanine. Visualizing these interactions helps in understanding why the ligand binds to a specific site and can guide the rational design of more potent analogues.
Table 3: Key Ligand-Protein Interactions for this compound with a Target Kinase This table is illustrative, detailing the types of interactions and the amino acid residues involved, based on typical docking results.
| Ligand Moiety | Interacting Amino Acid Residue | Interaction Type | Distance (Å) |
| Pyridine Nitrogen | Lysine (Lys514) | Hydrogen Bond | 2.9 |
| Amino Group (-NH2) | Glutamic Acid (Glu562) | Hydrogen Bond | 3.1 |
| Sulfonamide Oxygen | Aspartic Acid (Asp641) | Hydrogen Bond | 2.8 |
| Methyl Group | Valine (Val492) | Hydrophobic | 3.8 |
| Aromatic Ring | Leucine (Leu630) | Hydrophobic | 4.1 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatized Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For derivatives of this compound, a QSAR model would be developed to predict the activity of new, unsynthesized analogues, thereby guiding synthetic efforts toward more potent compounds.
The process involves creating a dataset of derivatized analogues with experimentally determined biological activity (e.g., IC50 values). For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as electronic (e.g., dipole moment), steric (e.g., molar volume), and topological (e.g., Wiener index) characteristics. Statistical methods, like Multiple Linear Regression (MLR), are then used to build a mathematical model that correlates these descriptors with the observed activity.
A robust QSAR model can provide insights into which structural features are most important for biological activity. For example, a model might reveal that increasing hydrophobicity in one part of the molecule while maintaining hydrogen bonding capacity in another is key to improving potency. This information is invaluable for the design of novel derivatives with enhanced therapeutic potential.
Table 4: Molecular Descriptors Used in a QSAR Model for Derivatized Analogues This table is illustrative, showing typical descriptors that might be used to build a QSAR model for analogues of this compound.
| Descriptor | Symbol | Definition | Importance for Activity |
| Log P | LogP | Logarithm of the octanol/water partition coefficient | Measures hydrophobicity |
| Molar Refractivity | MR | Molar volume corrected for refractive index | Relates to steric bulk and polarizability |
| Dipole Moment | µ | Measure of the molecule's overall polarity | Influences electrostatic interactions |
| Highest Occupied Molecular Orbital Energy | E_HOMO | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons |
Reactivity and Reaction Mechanism Studies of 6 Amino 5 Methylpyridine 3 Sulfonamide
Reactions of the Pyridine (B92270) Ring (e.g., electrophilic/nucleophilic substitutions)
The pyridine ring is an electron-deficient aromatic system, which fundamentally governs its susceptibility to substitution reactions.
Electrophilic Aromatic Substitution (SEAr):
Compared to benzene, the pyridine ring is significantly deactivated towards electrophilic attack. This reduced reactivity is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom. wikipedia.orgquimicaorganica.org Furthermore, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration, sulfonation), the ring nitrogen is readily protonated, which further increases the deactivation of the ring. wikipedia.org
When electrophilic substitution on pyridine does occur, it preferentially takes place at the 3- and 5-positions. quimicaorganica.orgaklectures.com This regioselectivity is explained by the stability of the cationic intermediate (the arenium ion or σ-complex) formed during the reaction. Attack at the 3-position allows the positive charge to be delocalized over three carbon atoms without being placed on the electronegative nitrogen, which would be a highly unstable resonance structure. quimicaorganica.orgquora.com
In the case of 6-Amino-5-methylpyridine-3-sulfonamide, the regiochemical outcome of an electrophilic attack is complex due to the competing directing effects of the substituents:
Amino Group (-NH₂): A powerful activating, ortho-, para-directing group.
Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group.
Sulfonamide Group (-SO₂NH₂): A deactivating, meta-directing group.
Pyridine Nitrogen: Deactivating, directs electrophiles to C-3 and C-5.
The combined influence of these groups makes predicting the precise outcome challenging without experimental data. The strong activation and directing influence of the amino group would compete with the inherent deactivation of the pyridine ring.
| Substituent | Position | Electronic Effect | Directing Influence |
| Pyridine Nitrogen | 1 | Deactivating | Meta-directing (to C3, C5) |
| Amino Group | 6 | Activating | Ortho-, Para-directing (to C5, C3) |
| Methyl Group | 5 | Activating | Ortho-, Para-directing (to C4, C6) |
| Sulfonamide Group | 3 | Deactivating | Meta-directing (to C5) |
Nucleophilic Aromatic Substitution (SNAr):
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C-2, C-4, C-6). wikipedia.org However, a standard SNAr reaction requires the presence of a good leaving group, such as a halide, at the position of attack. wikipedia.orglibretexts.org Since this compound lacks such a leaving group on the ring, it is not expected to undergo substitution by this mechanism under typical conditions. Reactions like the Chichibabin reaction, which involves the amination of pyridine with sodium amide, demonstrate the ring's inherent reactivity toward powerful nucleophiles but typically occur at the 2-position. wikipedia.org
Transformations at the Sulfonamide Moiety (e.g., N-alkylation, N-acylation)
The sulfonamide group (-SO₂NH₂) is a key reactive site, particularly at the nitrogen atom, which possesses acidic protons.
N-Alkylation: N-alkylation of sulfonamides is a well-established transformation for creating secondary sulfonamides. nih.gov This can be achieved through various methods, including reaction with alkyl halides in the presence of a base or with alcohols using transition-metal catalysts. organic-chemistry.orgdnu.dp.ua A prominent modern method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of catalysts based on copper, iron, manganese, or iridium. ionike.comacs.orgresearchgate.netionike.com This approach is environmentally benign as water is the only byproduct. researchgate.net The reaction proceeds via the catalyst-mediated oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the sulfonamide to form an N-sulfonylimine intermediate. This intermediate is subsequently reduced by the metal hydride species generated in the initial oxidation step, yielding the N-alkylated product and regenerating the catalyst. ionike.comacs.org
| Catalyst System | Alkylating Agent | General Conditions | Reference |
| Mn(I) PNP pincer complex | Primary Alcohols | K₂CO₃ base, Toluene, 110 °C | acs.org |
| Cu(OAc)₂ / K₂CO₃ | Benzylic Alcohols | Toluene, 110 °C | ionike.com |
| FeCl₂ / K₂CO₃ | Benzylic Alcohols | Toluene, 130 °C | ionike.com |
| [Ru(p-cymene)Cl₂]₂ / dppf | Primary Alcohols | Cs₂CO₃ base, Toluene, 110 °C | organic-chemistry.org |
N-Acylation: The sulfonamide nitrogen can also be acylated using standard acylating agents such as acyl chlorides or carboxylic anhydrides, often in the presence of an acid catalyst. researchgate.net An alternative approach utilizes N-acylbenzotriazoles, which are effective neutral coupling reagents for the acylation of primary and secondary sulfonamides. semanticscholar.org This reaction typically involves deprotonation of the sulfonamide with a base like sodium hydride, followed by reaction with the N-acylbenzotriazole. semanticscholar.org
Reactivity of the Amino Group (e.g., condensation reactions, derivatization)
The 6-amino group is a potent nucleophile and a strong activating group, making it a focal point for derivatization. Its reactivity is analogous to that of other aminopyridines, which are versatile building blocks in heterocyclic synthesis. researchgate.net
One of the key reactions of aminopyridines is their participation in condensation reactions to form fused ring systems. For example, 2-aminopyridines are widely used in the synthesis of imidazo[1,2-a]pyridines through condensation with α-halocarbonyl compounds. amazonaws.com The mechanism involves an initial SN2 reaction where the pyridine ring nitrogen attacks the α-halocarbonyl, followed by an intramolecular cyclization involving the exocyclic amino group. amazonaws.com By analogy, the 6-amino group of the target compound could participate in similar cyclocondensation reactions with appropriate bifunctional electrophiles to generate novel fused heterocyclic structures.
Furthermore, the amino group can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, or condensation with aldehydes and ketones to form Schiff bases, provided that reaction conditions are controlled to avoid competing reactions at the sulfonamide moiety.
| Reagent Type | Potential Product | Reaction Class |
| α-Haloketone (R-CO-CH₂Br) | Fused Imidazopyridine derivative | Cyclocondensation |
| Aldehyde (R-CHO) | Schiff Base / Imine | Condensation |
| Acyl Chloride (R-COCl) | Amide | Acylation |
| 1,3-Dicarbonyl compound | Fused Pyrimidine derivative | Cyclocondensation |
Hydrolytic and Oxidative Stability of the Compound
Oxidative Stability: Aminopyridines may be susceptible to oxidation. epa.gov A kinetic and mechanistic study of the oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid demonstrated that the reaction proceeds via a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen. researchgate.net This suggests that the 6-amino group in the target compound could be a site of oxidative degradation in the presence of strong oxidizing agents. The methyl group could also be a potential site for oxidation under more vigorous conditions. Conversely, the electron-deficient pyridine ring and the sulfonamide group are generally resistant to oxidation.
Mechanistic Investigations of Key Chemical Transformations
The mechanisms of the principal reactions involving this compound are based on well-understood principles of organic chemistry.
Mechanism of Electrophilic Aromatic Substitution: The mechanism for SEAr on the pyridine ring involves a three-step process: (1) generation of a potent electrophile, (2) attack of the aromatic π-system on the electrophile to form a resonance-stabilized cationic intermediate known as an arenium ion (or σ-complex), and (3) deprotonation of the intermediate to restore aromaticity. byjus.comlibretexts.org The regioselectivity is determined by the stability of the arenium ion; for pyridine, attack at C-3 avoids placing the positive charge on the nitrogen atom, leading to a more stable intermediate compared to attack at C-2 or C-4. quora.com
Mechanism of Sulfonamide N-Alkylation via Borrowing Hydrogen: This catalytic cycle is a sophisticated, multi-step process:
Alcohol Dehydrogenation: The metal catalyst abstracts a hydride from the alcohol, forming a metal-hydride species and releasing an aldehyde or ketone.
Imine Formation: The sulfonamide undergoes a condensation reaction with the in situ-generated aldehyde, eliminating a molecule of water to form an N-sulfonylimine.
Derivatization Strategies and Structure Activity Relationship Sar Exploration of 6 Amino 5 Methylpyridine 3 Sulfonamide Analogues
Synthetic Modifications at the 6-Amino Position
The primary amino group at the 6-position can be readily acylated or carbamoylated to form substituted amides and ureas, respectively. The synthesis of amides can be achieved through direct reaction with carboxylic acids, often requiring coupling agents, or with more reactive acyl chlorides and anhydrides. This approach allows for the introduction of various aliphatic and aromatic moieties.
Urea (B33335) derivatives are synthesized by reacting the 6-amino group with isocyanates or by employing a multi-step procedure involving the formation of a carbamate (B1207046) intermediate. nih.govorganic-chemistry.org The urea functionality is particularly valuable in drug design as it can act as a rigid hydrogen bond donor and acceptor, facilitating strong interactions with protein targets. nih.gov The synthesis of ureas can be achieved through various methods, including the reaction of amines with phosgene (B1210022) or its equivalents, which typically proceeds through an isocyanate intermediate. nih.gov
Condensation of the 6-amino group with various aldehydes and ketones yields Schiff bases, also known as imines. nih.govijsr.net This reaction is typically carried out in the presence of an acid or base catalyst and involves the formation of a C=N double bond. Schiff bases are versatile intermediates and have been shown to possess a wide range of biological activities. nih.govnih.gov The formation of the azomethine group (-C=N-) introduces a planar, rigid unit into the molecule, which can influence its conformational preferences and binding geometry. ijsr.net The synthesis of these derivatives allows for the introduction of diverse aromatic and heterocyclic rings, significantly altering the electronic and steric properties of the parent molecule. mdpi.com
Substituent Effects on the 5-Methyl Group and Pyridine (B92270) Ring
The 5-methyl group can be replaced with or further substituted by various aromatic and heteroaromatic rings. These modifications can be achieved through multi-step synthetic sequences, potentially involving the initial synthesis of a pyridine precursor with the desired substituent at the 5-position. The introduction of these larger, often planar, ring systems can lead to enhanced binding through van der Waals or pi-stacking interactions with aromatic residues in a target's active site. For instance, replacing the methyl group with a phenyl or a substituted phenyl ring can significantly increase the lipophilicity and introduce new vectors for interaction. Similarly, the incorporation of heteroaromatic rings like furan, thiophene, or other pyridine moieties can introduce additional hydrogen bond acceptors or donors and modulate the electronic character of the core structure. nih.gov
The introduction of substituents on the pyridine ring or the replacement of the 5-methyl group has a profound impact on the electronic and steric properties of the molecule. Electron-withdrawing groups, such as nitro or cyano groups, decrease the electron density of the pyridine ring, making it less basic. Conversely, electron-donating groups, like alkoxy or amino groups, increase the electron density and basicity. researchgate.net
Steric effects are also a critical consideration. Bulky substituents can create steric hindrance, which may either be detrimental, by preventing access to a binding pocket, or beneficial, by promoting a specific conformation that is favorable for binding. nih.gov The interplay between electronic and steric effects is a key aspect of SAR studies, as subtle changes can lead to significant differences in biological activity. researchgate.net
Modifications at the Sulfonamide Nitrogen
N-Alkylation and N-Acylation
While specific studies detailing the N-alkylation and N-acylation of 6-amino-5-methylpyridine-3-sulfonamide are not extensively documented in publicly available research, the principles of these derivatization strategies are well-established for sulfonamides and related heterocyclic amines. These modifications are primarily aimed at altering the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. researchgate.netnih.gov
N-Alkylation: The introduction of alkyl groups to the sulfonamide nitrogen or the amino group of the pyridine ring can significantly impact biological activity. In related heterocyclic structures, N-alkylation has been shown to modulate potency and selectivity. For instance, in a series of imidazo[4,5-b]pyridines, N-methylation was found to influence antiproliferative activity. mdpi.com The size and nature of the alkyl group are critical; smaller alkyl groups may be well-tolerated, while bulkier substituents could lead to steric hindrance at the target binding site.
N-Acylation: Acylation of the amino group or the sulfonamide nitrogen introduces an amide functionality, which can serve as a hydrogen bond donor and acceptor. This modification can enhance binding affinity to biological targets. N-acylsulfonamides are often synthesized as bioisosteres of carboxylic acids and have been explored as enzymatic inhibitors and receptor modulators. nih.gov The nature of the acyl group, whether aliphatic or aromatic, can be varied to probe the steric and electronic requirements of the binding pocket. For example, N-acylation of thiazolidine (B150603) with different fatty acids was shown to modulate its antimicrobial activity against various bacterial strains. rsc.org
The systematic exploration of N-alkylation and N-acylation on the this compound scaffold would likely involve the synthesis of a library of analogues with varying alkyl and acyl substituents to establish a clear SAR.
Bioisosteric Replacements (e.g., sulfoximines)
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. For the sulfonamide moiety in this compound, a key bioisosteric replacement is the sulfoximine (B86345) group. chemrxiv.orgnih.gov
Sulfoximines as Sulfonamide Bioisosteres: Sulfoximines are structurally similar to sulfonamides but have a nitrogen atom double-bonded to the sulfur, which can be further substituted. This replacement offers several potential advantages:
Three-Dimensionality: The sulfoximine group introduces a chiral center at the sulfur atom, providing a three-dimensional vector for interaction with the biological target that is absent in the achiral sulfonamide group. nih.gov
Modulation of Physicochemical Properties: Sulfoximines can alter the polarity and hydrogen bonding properties of the molecule, potentially improving solubility and cell permeability. chemrxiv.org
Intellectual Property: The use of sulfoximines can lead to novel chemical entities with distinct patentability. chemrxiv.org
In numerous drug discovery programs, the switch from a sulfonamide to a sulfoximine has led to clinical candidates with improved efficacy and pharmacokinetic profiles. For example, this strategy was crucial in the development of the clinical candidate roniciclib, where the sulfoximine analogue showed significantly improved antiproliferative activities compared to its sulfonamide precursor. chemrxiv.org While direct bioisosteric replacement of the sulfonamide in this compound with a sulfoximine has not been specifically reported, the successful application of this strategy in other contexts suggests it would be a promising avenue for derivatization. researchgate.netnih.gov
Comprehensive SAR Studies Correlating Structural Changes with In Vitro Biological Activity
Comprehensive SAR studies on pyridine-sulfonamide scaffolds have provided valuable insights into how structural modifications influence their biological activity, particularly as enzyme inhibitors.
Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase, Beta-Glucuronidase)
Carbonic Anhydrase Inhibition:
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The inhibitory activity of pyridine-sulfonamide derivatives against various human CA isoforms has been investigated. Although specific data for this compound is limited, studies on related pyrazolo[4,3-c]pyridine sulfonamides offer valuable SAR insights. nih.gov
Key SAR observations for CA inhibition by related pyridine-sulfonamides include:
The Sulfonamide Group: The sulfonamide moiety is crucial for activity, as it coordinates to the zinc ion in the active site of the enzyme. nih.gov
Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly influence inhibitory potency and isoform selectivity. For instance, in a series of pyrazolo[4,3-c]pyridine sulfonamides, the presence of a 4-hydroxy-6-methylpyridin moiety was beneficial for activity against certain bacterial CA isoforms. nih.gov
Linker Modifications: The linker connecting the pyridine core to other functionalities can impact activity. An N-methylpropionamide linker between a benzensulfonamide and a pyrazolopyridine moiety was found to be favorable for hCA I inhibitory activity. nih.gov
The inhibitory activities of some pyrazolo[4,3-c]pyridine sulfonamide analogues against different CA isoforms are presented in the table below, illustrating the impact of structural modifications.
| Compound ID | Modification | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1f | N-methylpropionamide linker | 58.8 | 5.6 | 421.4 | 34.5 |
| 1g | 1-acetyl-4-amino-1H-pyrrol-2(5H)-one substituent | 66.8 | 135.8 | 61.7 | 94.3 |
| 1i | 4-hydroxy-6-methylpyridin-2(1H)-one moiety | 5439 | 6791 | 79.6 | 104.8 |
| 1j | Chroman-2,4-dione scaffold | 3865 | 5712 | 97.8 | 285.1 |
| AAZ (Acetazolamide) | Reference Drug | 250.0 | 12.1 | 25.8 | 5.7 |
Data extracted from a study on pyrazolo[4,3-c]pyridine sulfonamides and is intended to be illustrative of SAR principles for a related class of compounds. nih.gov
Beta-Glucuronidase Inhibition:
The inhibition of β-glucuronidase is an area of therapeutic interest for various conditions. researchgate.netnih.gov While there is a lack of direct studies on this compound as a β-glucuronidase inhibitor, research on structurally related 2-aminopyrimidine (B69317) derivatives has identified potent inhibitors of this enzyme. semanticscholar.org
In a study of 2-aminopyrimidine derivatives, several compounds exhibited excellent β-glucuronidase inhibitory activity, with IC50 values in the low micromolar range, significantly more potent than the standard inhibitor D-saccharic acid 1,4-lactone. semanticscholar.org The presence of donor or acceptor functionalities was found to be important for potent inhibitory activity. semanticscholar.org This suggests that the 6-amino and 3-sulfonamide groups of this compound could potentially interact with the active site of β-glucuronidase, making it and its derivatives interesting candidates for future investigation.
Receptor Binding Affinity Modulation
There is currently a lack of publicly available scientific literature detailing the investigation of this compound and its analogues for their receptor binding affinity modulation.
Mechanistic Insights from SAR Analysis (e.g., competitive inhibition)
The primary mechanism of action for sulfonamide-based inhibitors, particularly against carbonic anhydrases, is competitive inhibition. This mechanism is elucidated through SAR studies and structural biology.
The sulfonamide group (SO₂NH₂) is a key pharmacophore that mimics the substrate of carbonic anhydrase, which is bicarbonate. In its deprotonated form (SO₂NH⁻), the sulfonamide coordinates directly to the zinc ion (Zn²⁺) in the enzyme's active site. This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic hydration of carbon dioxide. nih.govmdpi.com
SAR studies on various sulfonamide inhibitors have consistently shown that modifications that interfere with the ability of the sulfonamide group to bind to the zinc ion lead to a loss of inhibitory activity. Conversely, modifications to other parts of the molecule that enhance interactions with amino acid residues in the active site can increase potency and selectivity. nih.gov
The competitive nature of this inhibition is further supported by kinetic studies, which typically show an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) in the presence of the inhibitor. This indicates that the inhibitor and the substrate compete for the same binding site on the enzyme.
Biological Target Identification and Mechanistic Characterization of 6 Amino 5 Methylpyridine 3 Sulfonamide
Enzyme Inhibition Studies in Biochemical Assays
No studies detailing the enzymatic inhibition by 6-Amino-5-methylpyridine-3-sulfonamide have been published. As a sulfonamide, it belongs to a class of compounds known to inhibit various enzymes, often by acting as a mimic of a natural substrate or by coordinating with a metal cofactor in the enzyme's active site.
Kinetic Characterization of Enzyme Inhibition (e.g., K_i, V_max)
There is no publicly available data on the kinetic parameters, such as the inhibition constant (K_i) or the maximum reaction velocity (V_max), for the interaction of this compound with any enzyme. Such studies would be essential to quantify its potency and determine its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Selectivity Profiling Across Enzyme Families
A selectivity profile for this compound has not been established. This type of analysis would involve screening the compound against a broad panel of enzymes (e.g., kinases, proteases, carbonic anhydrases) to determine its specificity and potential for off-target effects. For instance, studies on other pyridine (B92270) sulfonamides have investigated their inhibitory activity against enzymes like carbonic anhydrases, but no such data exists for this specific molecule.
Receptor Binding Assays and Ligand-Binding Thermodynamics
There is no information available from receptor binding assays for this compound. Such experiments are crucial for identifying if a compound interacts with specific cell surface or nuclear receptors. Furthermore, no thermodynamic data (e.g., enthalpy or entropy changes upon binding) has been published, which would provide insight into the forces driving its potential binding to a biological target.
Mechanistic Cellular Assays (e.g., target engagement, pathway modulation in in vitro cell lines)
Research detailing the effects of this compound in cellular models is not present in the scientific literature. Mechanistic assays are necessary to confirm that the compound engages its target within a living cell (target engagement) and to observe its downstream effects on cellular signaling pathways (pathway modulation).
Approaches for Target Identification (e.g., chemical proteomics)
While no specific targets for this compound have been identified, chemical proteomics represents a powerful, unbiased set of techniques for this purpose. This approach uses a modified version of the small molecule as a "bait" to capture its interacting proteins from a cell lysate. The captured proteins are then identified using mass spectrometry. This methodology is a primary strategy for de-orphaning novel compounds, but there is no evidence of its application to this compound.
Molecular Mechanisms of Action in Relevant Biological Systems
The molecular mechanism of action for this compound remains unknown. As a general class, sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase in bacteria, which is critical for folic acid synthesis. However, without specific experimental data, it is impossible to assign this or any other mechanism to this compound. Elucidating its mechanism would require the integration of data from enzymatic, cellular, and target identification studies, none of which are currently available.
Advanced Analytical and Separation Methodologies for 6 Amino 5 Methylpyridine 3 Sulfonamide
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of 6-Amino-5-methylpyridine-3-sulfonamide by Gas Chromatography (GC) is challenging due to its low volatility and potential for thermal degradation at the high temperatures required for elution. nist.govscilit.com Therefore, derivatization is necessary to convert the polar amino (-NH₂) and sulfonamide (-SO₂NH₂) groups into more volatile and thermally stable functional groups.
A common derivatization strategy is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. nist.gov The resulting derivatized compound can be readily analyzed by GC-MS. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. Electron ionization (EI) is a common technique where the derivatized molecule is fragmented in a reproducible manner, yielding characteristic ions that aid in structure elucidation. nist.govscilit.comnih.gov Alternative ionization methods like positive chemical ionization (PCI) or negative ion chemical ionization (NCI) can also be used to obtain different fragmentation information or enhance sensitivity. scilit.com
Table 3: Example GC-MS Conditions for Analysis of Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
Capillary Electrophoresis (CE) and Microfluidic Platforms for High-Throughput Analysis
Capillary Electrophoresis (CE) offers a high-efficiency, high-throughput alternative to HPLC for the analysis of charged species. diva-portal.orgbrjac.com.br Given that this compound possesses a basic amino group and an acidic sulfonamide group, its charge state can be manipulated by adjusting the pH of the background electrolyte (BGE). This makes it an ideal candidate for CE analysis.
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio as they migrate through a narrow-bore fused-silica capillary under the influence of a high electric field. nih.gov For detection, indirect UV detection can be used, or the analyte can be derivatized pre-capillary with a chromophoric or fluorophoric tag to enhance detection sensitivity. nih.govresearchgate.net CE methods are known for their rapid analysis times, minimal sample and reagent consumption, and high resolving power, making them well-suited for screening large numbers of samples. diva-portal.org
Table 4: Potential Capillary Electrophoresis Method Parameters
| Parameter | Condition |
| Capillary | Fused-silica (e.g., 50 µm i.d., 30-50 cm length) |
| Background Electrolyte (BGE) | Borate or Phosphate buffer at a controlled pH |
| Separation Voltage | 15 - 30 kV |
| Injection Mode | Hydrodynamic (pressure) |
| Detection | UV (e.g., 254 nm) or Fluorescence (with derivatization) |
| Temperature | 25 °C |
Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transitions and Decomposition
Thermal analysis techniques are employed to characterize the physical properties of this compound as a function of temperature.
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point, identify phase transitions (polymorphism), and measure the heat of fusion.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition profile of the compound, identifying the temperatures at which significant mass loss occurs due to degradation. researchgate.net
These analyses are vital for understanding the compound's stability during storage, handling, and formulation processes. researchgate.net
Table 5: Hypothetical Thermal Analysis Data for this compound
| Technique | Parameter Measured | Illustrative Result |
| DSC | Melting Point (Onset) | 180 - 190 °C |
| TGA | Onset of Decomposition | > 200 °C |
| TGA | Mass Loss at 300 °C | ~ 40% |
Potentiometric and Spectrophotometric Methods for Physicochemical Parameter Determination (e.g., pKa)
The acid dissociation constant (pKa) is a critical physicochemical parameter that influences the solubility, absorption, and other properties of a compound. Because this compound has both an acidic proton (on the sulfonamide) and a basic site (the amino group and pyridine (B92270) nitrogen), it will have multiple pKa values. These can be determined using potentiometric and spectrophotometric methods. nih.govneu.edu.tr
Potentiometric Titration: This method involves titrating a solution of the compound with a standard acid or base and monitoring the pH of the solution with a calibrated electrode. nih.gov The pKa values are determined from the inflection points of the resulting titration curve.
Spectrophotometric Determination: This technique relies on the principle that the ionized and non-ionized forms of the compound have different UV-Vis absorbance spectra. nih.govneu.edu.tr By measuring the absorbance of the compound in a series of buffers with different pH values, the ratio of the two forms can be calculated, and the pKa can be determined using the Henderson-Hasselbalch equation.
Table 6: Methods for pKa Determination
| Method | Principle |
| Potentiometric Titration | Measures change in pH during titration with an acid or base to find equivalence points. |
| UV-Vis Spectrophotometry | Measures the change in absorbance at a specific wavelength as a function of pH to determine the ratio of ionized to non-ionized species. |
Future Directions and Emerging Research Avenues for 6 Amino 5 Methylpyridine 3 Sulfonamide
Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
Key areas of exploration include:
Catalytic C-H Activation/Sulfonamidation: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials. Research is focused on developing novel transition-metal catalysts (e.g., based on palladium, rhodium, or copper) that can selectively activate C-H bonds on the pyridine (B92270) ring for direct sulfonamidation. This approach significantly shortens synthetic sequences and reduces waste.
Flow Chemistry: Continuous flow synthesis offers substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. The application of flow chemistry to the synthesis of 6-Amino-5-methylpyridine-3-sulfonamide could enable on-demand production and minimize the use of hazardous solvents.
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under mild, aqueous conditions. Researchers are exploring engineered enzymes, such as sulfotransferases, to catalyze the formation of sulfonamide bonds, providing a highly sustainable alternative to conventional chemical methods.
| Synthetic Strategy | Core Principle | Potential Advantages |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Reduced number of steps, less waste, increased atom economy. |
| Flow Chemistry | Continuous reaction in a tube or pipe reactor. | Enhanced safety, better heat and mass transfer, improved scalability. |
| Biocatalysis | Use of enzymes to catalyze reactions. | High selectivity, mild reaction conditions, environmentally friendly. |
Development of Advanced Spectroscopic Probes for Real-time Mechanistic Studies
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. The development of advanced spectroscopic techniques that allow for real-time monitoring of reactions is a significant step forward. In-situ spectroscopy provides dynamic information about the concentration of reactants, intermediates, and products as the reaction progresses.
Future research will likely involve the application of techniques such as:
Process Analytical Technology (PAT): Integrating in-situ spectroscopic methods like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy directly into the reaction vessel. This allows for continuous monitoring of key reaction parameters, enabling precise control and optimization.
Kinetic Studies: Detailed kinetic analysis using the data from real-time monitoring can help elucidate complex reaction pathways and identify rate-determining steps. This knowledge is invaluable for designing more efficient catalytic systems and reaction conditions for the synthesis of pyridine sulfonamides.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design-build-test-learn cycle.
For pyridine sulfonamides, AI and ML can be applied to:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity or material properties of novel this compound derivatives. This allows researchers to prioritize the synthesis of compounds with the highest probability of success.
De Novo Design: Generative AI models can design entirely new sulfonamide structures with desired properties. These models learn the underlying rules of chemical structure and bonding from existing chemical databases and can generate novel molecules optimized for specific biological targets or material functions.
Reaction Prediction and Optimization: AI can predict the outcomes of chemical reactions and suggest optimal reaction conditions, accelerating the development of new synthetic routes.
Discovery of Unconventional Biological Targets and Modes of Action for Sulfonamide Scaffolds
While sulfonamides are historically known as antimicrobial agents and carbonic anhydrase inhibitors, the versatility of the sulfonamide scaffold allows it to interact with a wide range of biological targets. Future research will focus on exploring these unconventional targets to develop therapies for new disease areas.
Emerging targets for sulfonamide-based compounds include:
Protein-Protein Interactions (PPIs): The sulfonamide group can act as a hydrogen bond donor and acceptor, making it suitable for disrupting PPIs that are critical in many diseases, including cancer.
Kinases and Other Enzymes: Pyridine sulfonamide derivatives are being investigated as inhibitors of various kinases, proteases, and other enzymes involved in cell signaling and disease progression.
Ion Channels and Receptors: The scaffold can be modified to target specific ion channels or G-protein coupled receptors (GPCRs), opening up possibilities for treating neurological and cardiovascular disorders.
| Target Class | Therapeutic Area | Rationale |
| Protein-Protein Interactions | Oncology, Immunology | Disruption of key interactions driving disease. |
| Kinase Inhibitors | Oncology, Inflammation | Modulation of critical cell signaling pathways. |
| Ion Channels | Neurology, Cardiology | Control of ion flow across cell membranes. |
Applications in Materials Science and Supramolecular Chemistry
The unique structural and electronic properties of the pyridine sulfonamide moiety make it an attractive building block for functional materials and supramolecular assemblies. The ability of the sulfonamide group to form robust hydrogen bonds is particularly useful in directing the self-assembly of molecules into well-ordered, higher-level structures.
Potential applications include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and sulfonamide oxygen atoms can coordinate with metal ions to form complex, porous structures with applications in gas storage, separation, and catalysis.
Supramolecular Gels: Sulfonamide derivatives can act as gelators, forming fibrous networks that immobilize solvents. These materials have potential uses in drug delivery and tissue engineering.
Organic Electronics: The electronic properties of the aromatic pyridine ring combined with the sulfonamide group could be exploited in the design of new organic semiconductors or light-emitting materials.
Addressing Research Gaps in the Structure-Function Relationship of Pyridine Sulfonamides
Future research should focus on:
High-Resolution Structural Biology: Obtaining more crystal structures of pyridine sulfonamides in complex with their biological targets will provide crucial insights into the specific molecular interactions that govern activity and selectivity.
Computational Chemistry: Advanced molecular dynamics simulations and quantum mechanical calculations can complement experimental data, providing a dynamic view of how these molecules behave and interact with their environment. This can help rationalize observed structure-activity relationships and guide the design of next-generation compounds.
Systematic Library Synthesis: The synthesis and screening of carefully designed libraries of this compound analogs will help to systematically probe the effects of structural modifications on function, leading to a more comprehensive understanding of the structure-function landscape.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 6-Amino-5-methylpyridine-3-sulfonamide, and how can intermediates be optimized?
- Methodological Answer : Begin with pyridine derivatives functionalized at the 3-position. Sulfonamide formation typically involves reacting a sulfonyl chloride intermediate (e.g., 3-pyridinylsulfonyl chloride) with an amine group under controlled conditions. For regioselective synthesis, protect the amino group before sulfonation to avoid side reactions. Optimize reaction temperature (room temperature for unstable intermediates; higher temperatures for stable reagents) and use NMR spectroscopy to monitor intermediate integrity . Post-synthetic purification via column chromatography or recrystallization ensures high purity.
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure and purity of this compound?
- Methodological Answer :
- ¹H-NMR : Analyze integration ratios of aromatic protons (pyridine ring) and methyl/amino groups. For example, the methyl group at C5 should appear as a singlet (~2.5 ppm), while the amino group may show broad peaks (~5-6 ppm). Compare integrals of sulfonamide protons (~7-8 ppm) to confirm stoichiometry .
- IR : Confirm sulfonamide formation via S=O stretching vibrations (~1150 cm⁻¹ and 1350 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂ or NH₂ groups).
Q. What computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) combines exact exchange and gradient-corrected correlation for accurate thermochemical predictions . Use basis sets like 6-31G(d,p) to model electron density distribution. For excitation energies, time-dependent DFT (TD-DFT) simulates UV-Vis spectra. Validate computational results against experimental data (e.g., bond lengths from X-ray crystallography) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data for sulfonamide reactivity?
- Methodological Answer :
- Step 1 : Re-examine experimental conditions (e.g., solvent polarity, temperature) that may influence reactivity. For example, sulfonyl chloride instability at elevated temperatures can lead to side products .
- Step 2 : Cross-validate computational models by testing multiple functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms .
- Step 3 : Use kinetic studies (e.g., Arrhenius plots) to compare predicted vs. observed activation energies. Discrepancies may indicate overlooked transition states or solvent effects.
Q. What strategies improve regioselective functionalization of the pyridine ring in this compound?
- Methodological Answer :
- Directing Groups : Leverage the sulfonamide group’s electron-withdrawing effect to direct electrophilic substitution to the para position (C4).
- Protection/Deprotection : Temporarily protect the amino group (e.g., with acetyl) to prevent undesired reactions during sulfonation or halogenation .
- Catalytic Approaches : Use transition-metal catalysts (e.g., Pd for cross-coupling) to selectively modify the C2 or C4 positions. Monitor regioselectivity via LC-MS or 2D NMR (e.g., NOESY).
Q. How do solvent effects and pH influence the stability and reactivity of this compound?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1-13). The sulfonamide group is prone to hydrolysis under strongly acidic/basic conditions. Use HPLC to quantify degradation products.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may stabilize charged intermediates. Compare reaction rates in solvents of varying polarity to optimize yield .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting crystallographic and spectroscopic data for sulfonamide derivatives?
- Methodological Answer :
- Crystallography vs. NMR : Discrepancies in bond lengths (X-ray) vs. coupling constants (NMR) may arise from dynamic effects (e.g., rotational barriers). Use variable-temperature NMR to probe conformational flexibility.
- Statistical Validation : Apply Rietveld refinement for crystallographic data and Bayesian statistics for spectroscopic uncertainty quantification .
Q. What advanced computational workflows model intermolecular interactions (e.g., hydrogen bonding) in this compound crystals?
- Methodological Answer :
- Periodic DFT : Use plane-wave pseudopotential methods (e.g., VASP) to model crystal packing. Analyze hydrogen-bond networks via electron localization function (ELF) maps.
- Molecular Dynamics (MD) : Simulate solvent-crystal interfaces to predict dissolution behavior. Pair with experimental solubility data for validation .
Ethical and Safety Considerations
- WGK Classification : Classify the compound per German water hazard guidelines (e.g., WGK 3 for high aquatic toxicity) .
- Handling Precautions : Use fume hoods for sulfonyl chloride intermediates due to respiratory hazards. Conduct risk assessments for exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
